molecular formula C9H10ClNO B8437073 1-(3-Amino-4-chloro-phenyl)-propan-2-one

1-(3-Amino-4-chloro-phenyl)-propan-2-one

Cat. No. B8437073
M. Wt: 183.63 g/mol
InChI Key: RKWHKNOJUNORFR-UHFFFAOYSA-N
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Patent
US08263585B2

Procedure details

A solution of 1-Chloro-2-nitro-4-((E)-2-nitro-propenyl)-benzene (13.6 g, 56 mmol) in glacial acetic acid (100 ml) is added slowly to a stirred slurry of Iron powder (34 g, 610 mmol) in glacial acetic acid (100 ml) at 60° C. The reaction mixture is stirred at 60° C. for 1 hour then allowed to cool to room temperature and stirred overnight. The reaction mixture is poured onto ice-water (300 ml) and filtered through Celite® (filter agent) washing with DCM (500 ml). The organic portion is separated and washed with water (2×300 ml) and brine (300 ml), dried over MgSO4, filtered and concentrated in vacuo to give a brown oil. The crude residue is absorbed onto silica and purification by flash chromatography on silica eluting with 20% EtOAc/Hexanes affords the title compound.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
34 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=[C:9](/[N+]([O-])=O)\[CH3:10])=[CH:4][C:3]=1[N+:14]([O-])=O.C(O)(=[O:19])C>[Fe]>[NH2:14][C:3]1[CH:4]=[C:5]([CH2:8][C:9](=[O:19])[CH3:10])[CH:6]=[CH:7][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)\C=C(/C)\[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
34 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 60° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The reaction mixture is poured onto ice-water (300 ml)
FILTRATION
Type
FILTRATION
Details
filtered through Celite® (filter agent)
WASH
Type
WASH
Details
washing with DCM (500 ml)
CUSTOM
Type
CUSTOM
Details
The organic portion is separated
WASH
Type
WASH
Details
washed with water (2×300 ml) and brine (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
The crude residue is absorbed onto silica and purification by flash chromatography on silica eluting with 20% EtOAc/Hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=C(C=CC1Cl)CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.